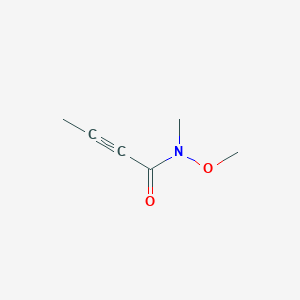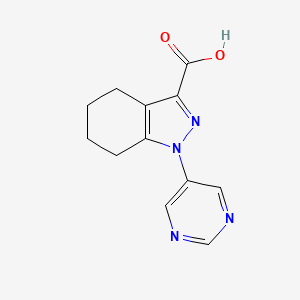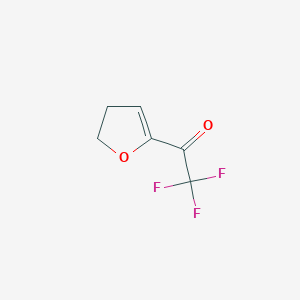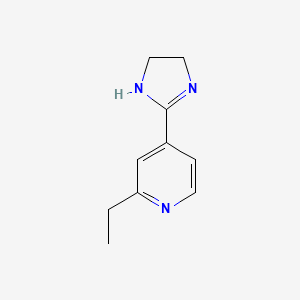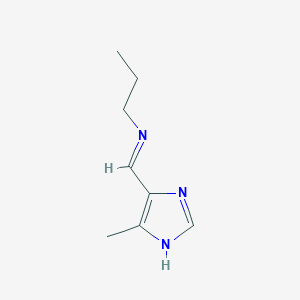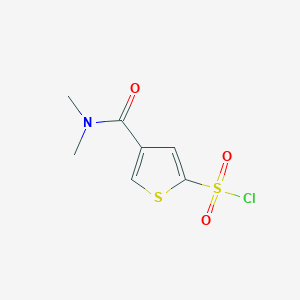
4-(Dimethylcarbamoyl)thiophene-2-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Dimethylcarbamoyl)thiophene-2-sulfonyl chloride is an organic compound with the molecular formula C7H8ClNO3S2. This compound is known for its unique chemical structure, which includes a thiophene ring substituted with a dimethylcarbamoyl group and a sulfonyl chloride group. It is used in various chemical reactions and has applications in scientific research and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylcarbamoyl)thiophene-2-sulfonyl chloride typically involves the reaction of thiophene-2-sulfonyl chloride with dimethylcarbamoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the high purity of the final product. The industrial production process is designed to be efficient and cost-effective while maintaining strict quality control standards .
Análisis De Reacciones Químicas
Types of Reactions
4-(Dimethylcarbamoyl)thiophene-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form corresponding sulfonamide, sulfonate, or sulfonothioate derivatives.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction reactions can lead to the formation of thiol derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.
Major Products Formed
Substitution Reactions: Sulfonamide, sulfonate, and sulfonothioate derivatives.
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Aplicaciones Científicas De Investigación
4-(Dimethylcarbamoyl)thiophene-2-sulfonyl chloride has several applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 4-(Dimethylcarbamoyl)thiophene-2-sulfonyl chloride involves its reactivity with nucleophiles due to the presence of the sulfonyl chloride group. This reactivity allows it to form covalent bonds with various biological molecules, making it useful in enzyme inhibition studies and other biochemical applications. The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions used .
Comparación Con Compuestos Similares
Similar Compounds
Thiophene-2-sulfonyl chloride: Lacks the dimethylcarbamoyl group and has different reactivity and applications.
4-(Methylcarbamoyl)thiophene-2-sulfonyl chloride: Similar structure but with a methylcarbamoyl group instead of a dimethylcarbamoyl group.
Uniqueness
4-(Dimethylcarbamoyl)thiophene-2-sulfonyl chloride is unique due to the presence of both the dimethylcarbamoyl and sulfonyl chloride groups, which confer distinct reactivity and make it a versatile reagent in organic synthesis and biochemical research .
Propiedades
Fórmula molecular |
C7H8ClNO3S2 |
|---|---|
Peso molecular |
253.7 g/mol |
Nombre IUPAC |
4-(dimethylcarbamoyl)thiophene-2-sulfonyl chloride |
InChI |
InChI=1S/C7H8ClNO3S2/c1-9(2)7(10)5-3-6(13-4-5)14(8,11)12/h3-4H,1-2H3 |
Clave InChI |
GNYUOFMITSXDQG-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=O)C1=CSC(=C1)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


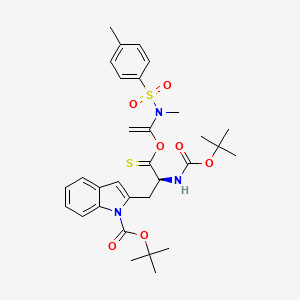
![1-(2-Methylimidazo[1,2-a]pyridin-7-yl)ethan-1-one](/img/structure/B12829253.png)
